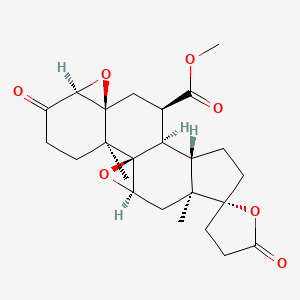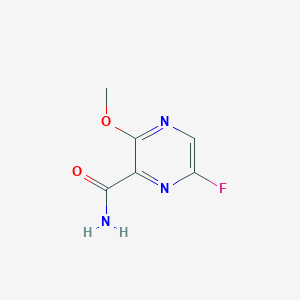![molecular formula C13H7NO4 B13429679 7-Nitro-6H-dibenzo[b,d]pyran-6-one CAS No. 22371-68-2](/img/structure/B13429679.png)
7-Nitro-6H-dibenzo[b,d]pyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-6H-dibenzo[b,d]pyran-6-one is a chemical compound known for its unique structure and properties It belongs to the class of dibenzo[b,d]pyran-6-ones, which are characterized by a fused ring system containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-6H-dibenzo[b,d]pyran-6-one typically involves multi-step reactions. One common method includes the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . Another approach is the multicomponent domino reaction, which involves six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-6H-dibenzo[b,d]pyran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can lead to various oxygenated compounds.
Scientific Research Applications
7-Nitro-6H-dibenzo[b,d]pyran-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Nitro-6H-dibenzo[b,d]pyran-6-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve oxidative stress and modulation of enzyme activities .
Comparison with Similar Compounds
8-Nitro-6H-dibenzo[b,d]pyran-6-one: Similar in structure but with a different position of the nitro group.
3,8-Dihydroxydibenzo[b,d]pyran-6-one: Known for its biological activities, including antioxidant and antimicrobial properties.
3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol: Another structurally related compound with distinct chemical properties.
Uniqueness: 7-Nitro-6H-dibenzo[b,d]pyran-6-one is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
22371-68-2 |
|---|---|
Molecular Formula |
C13H7NO4 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
7-nitrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7NO4/c15-13-12-9(5-3-6-10(12)14(16)17)8-4-1-2-7-11(8)18-13/h1-7H |
InChI Key |
RRBHCIXYRBIXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


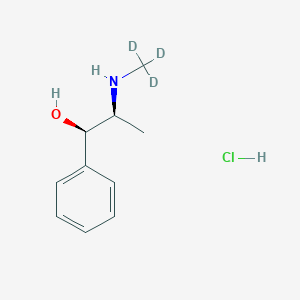
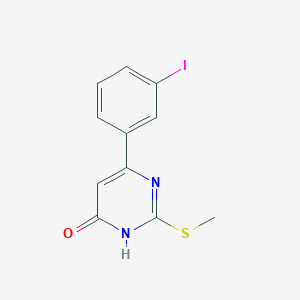

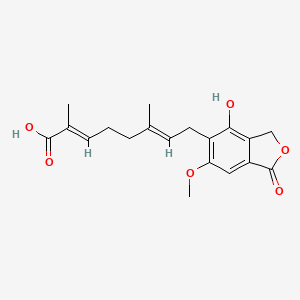
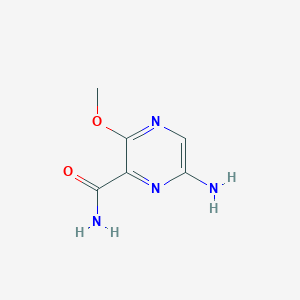
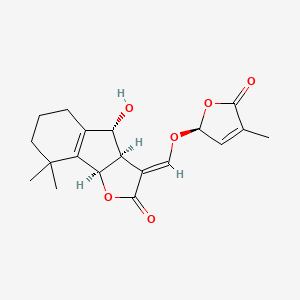

![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
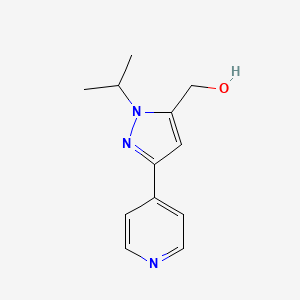
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)

